2-((2-Carboxycyclopropyl)carbonylamino)-6-methylbenzoic acid
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Overview
Description
2-((2-Carboxycyclopropyl)carbonylamino)-6-methylbenzoic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a carboxyl group, and a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Carboxycyclopropyl)carbonylamino)-6-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the carboxyl group: This step involves the oxidation of an intermediate compound to introduce the carboxyl group.
Coupling with methylbenzoic acid: The final step involves coupling the cyclopropyl-containing intermediate with methylbenzoic acid under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((2-Carboxycyclopropyl)carbonylamino)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Further oxidized carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Nitro, halogen, or other substituted aromatic compounds.
Scientific Research Applications
2-((2-Carboxycyclopropyl)carbonylamino)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Carboxycyclopropyl)carbonylamino)-6-methylbenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((2-Carboxycyclopropyl)carbonylamino)-benzoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
6-Methylbenzoic acid: A simpler compound without the cyclopropyl and carboxyl groups, used as a starting material in various syntheses.
Cyclopropylcarboxylic acid: Contains the cyclopropyl and carboxyl groups but lacks the benzoic acid moiety.
Uniqueness
2-((2-Carboxycyclopropyl)carbonylamino)-6-methylbenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
2-[(2-carboxycyclopropanecarbonyl)amino]-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-6-3-2-4-9(10(6)13(18)19)14-11(15)7-5-8(7)12(16)17/h2-4,7-8H,5H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRBDEMCKPDBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC2C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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